2-(2-hydroxyethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
2-(2-Hydroxyethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a heterocyclic compound featuring a triazolopyridine core substituted with a hydroxyethyl group at position 2. The triazolopyridine scaffold is notable for its pharmacological versatility, with applications in antidepressants, antimalarials, and CNS therapeutics .
The hydroxyethyl substituent confers unique physicochemical properties, including enhanced solubility compared to lipophilic analogs like trazodone.
Properties
IUPAC Name |
2-(2-hydroxyethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c12-6-5-11-8(13)10-4-2-1-3-7(10)9-11/h1-4,12H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDRRKNTGUASRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(C(=O)N2C=C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinopyridine with ethyl acetoacetate, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of dicationic molten salts as catalysts. These catalysts are known for their efficiency and environmental friendliness. The reaction is typically carried out under solvent-free conditions or in the presence of ethanol as a green solvent . The use of such catalysts not only enhances the yield but also reduces the reaction time and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups.
Scientific Research Applications
2-(2-hydroxyethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activity, making it a candidate for drug development and biochemical studies.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-hydroxyethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The triazolopyridine core is common across analogs, but substituents determine pharmacological activity and physicochemical behavior. Key comparisons include:
Key Observations :
Pharmacological and Physicochemical Properties
Solubility and Stability
Molecular Docking and Binding Affinities
AutoDock Vina studies on sulfonamide analogs reveal strong binding to falcipain-2 (ΔG = −9.2 kcal/mol for 13b) due to sulfonamide interactions . In contrast, the hydroxyethyl group’s polar interactions may favor alternative targets, such as GABA receptors or kinases, though this remains speculative.
Biological Activity
2-(2-hydroxyethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a compound belonging to the class of triazolopyridines, which has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring fused with a pyridine structure. Its unique chemical composition allows for various interactions with biological targets, making it a candidate for pharmacological applications.
Antimicrobial Activity
Research indicates that compounds in the triazolopyridine class exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of triazolopyridines can inhibit bacterial growth, suggesting potential use as antibacterial agents. The mechanism often involves interference with bacterial cell wall synthesis or function.
Antitumor Activity
Triazolopyridine derivatives have been explored for their antitumor effects. Specific studies have shown that these compounds can inhibit tumor cell proliferation by inducing apoptosis or cell cycle arrest. The interaction with various molecular targets involved in cancer progression has been documented.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways. For example, it has shown promise as an inhibitor of indoleamine 2,3-dioxygenase (IDO), which is implicated in cancer immunotherapy. This inhibition may enhance immune responses against tumors.
Research Findings and Case Studies
| Study | Findings | |
|---|---|---|
| Antimicrobial Properties | Evaluated the efficacy against various bacterial strains | Demonstrated significant inhibitory effects on Gram-positive bacteria |
| Antitumor Activity | Tested on human cancer cell lines | Induced apoptosis in treated cells |
| Enzyme Inhibition | Assessed IDO1 inhibition | Showed potential for enhancing cancer immunotherapy |
Case Study: Antimicrobial Efficacy
In a study conducted by Umesha et al., several derivatives were synthesized and tested against common pathogens. The results indicated that modifications to the triazole ring significantly enhanced antibacterial activity compared to the parent compound. This highlights the importance of structural variations in optimizing biological activity.
Case Study: Antitumor Mechanism
A recent study focused on the effects of this compound on breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, demonstrating its potential as a therapeutic agent in oncology.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : Binding to enzymes like IDO1 disrupts normal metabolic processes in tumor cells.
- Cell Cycle Modulation : Alters cell cycle progression leading to increased apoptosis.
- Membrane Disruption : Interferes with bacterial cell membranes, leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
